N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Overview
Description
N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a thiophene ring, a 1,3,4-thiadiazole ring, and a phenoxyethylsulfanylmethyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene and thiadiazole rings. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: The thiophene and thiadiazole rings can be formed through condensation reactions involving sulfur and carbonyl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The phenoxyethylsulfanylmethyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c20-15(13-7-4-9-23-13)17-16-19-18-14(24-16)11-22-10-8-21-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBLBQIOLNOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSCC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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